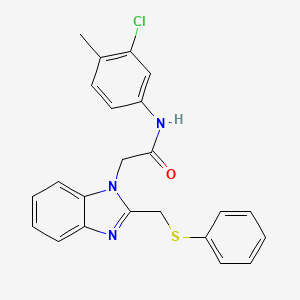

N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3OS/c1-16-11-12-17(13-19(16)24)25-23(28)14-27-21-10-6-5-9-20(21)26-22(27)15-29-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVHPTJVLHTPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C23H20ClN3OS

- Molecular Weight : 421.943 g/mol

The biological activity of benzimidazole derivatives, including this compound, is primarily attributed to their ability to modulate various biochemical pathways involved in neurodegeneration and inflammation. The compound exhibits neuroprotective properties by targeting oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have demonstrated that benzimidazole-containing acetamide derivatives can significantly attenuate oxidative stress-induced neuroinflammation. For instance, a study focused on similar benzimidazole derivatives reported the following findings:

- Neuroinflammation Markers : Treatment with these compounds resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2, indicating a decrease in neuroinflammatory responses .

- Oxidative Stress Mitigation : The compounds were shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells subjected to ethanol-induced stress .

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, providing insights into their therapeutic potential:

-

Neuroprotection Study :

- Objective : To evaluate the effects of synthesized benzimidazole acetamide derivatives on neuroinflammation and oxidative stress.

- Methodology : In vivo experiments were conducted using animal models subjected to oxidative stress.

- Results : The treatment group exhibited significant improvements in memory function and reductions in markers of inflammation and oxidative stress compared to the control group .

-

Docking Analysis :

- Purpose : To assess the affinity of synthesized derivatives toward various receptors implicated in neurodegeneration.

- Findings : The docking studies suggested that these compounds could serve as multi-target agents for neuroprotection by interacting with multiple biological pathways involved in neuronal health .

Data Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl rings, benzimidazole core, or acetamide linker. Key comparisons include:

Research Findings

- Structure-Activity Relationship (SAR) : Substitution at the benzimidazole 2-position (e.g., phenylsulfanyl vs. trifluoromethyl) significantly impacts bioactivity. For example, N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide shows higher antiviral activity due to its trifluoromethyl group , whereas the target compound’s phenylsulfanyl group may favor antimicrobial applications .

- Toxicity Profile : Chlorinated phenyl derivatives like the target compound exhibit lower cytotoxicity compared to brominated analogs (e.g., N-(3-bromophenyl)-2-[1-(3-bromophenyl)imidazol-2-yl]sulfanylacetamide ) , likely due to reduced halogen-mediated oxidative stress.

Preparation Methods

Condensation with Carboxylic Acids

A widely adopted approach involves reacting o-phenylenediamine with a carboxylic acid derivative in the presence of hydrochloric acid or polyphosphoric acid. For example, the reaction of o-phenylenediamine with chloroacetic acid at 120–140°C yields 2-chloromethylbenzimidazole, a key intermediate. This method typically achieves yields of 65–80%, though prolonged heating may lead to side reactions such as dimerization.

Catalytic Methods for Enhanced Efficiency

Recent advances employ metal catalysts to improve reaction kinetics and selectivity. Iron-sulfur catalysts enable the cyclization of o-nitroanilines with picolines at 150°C under solvent-free conditions, achieving yields up to 91%. Similarly, cobalt-pincer complexes facilitate dehydrogenative coupling of primary alcohols with o-phenylenediamine at 150°C, offering an eco-friendly alternative to traditional acid-catalyzed methods.

Introduction of the Phenylsulfanyl Group

The incorporation of the phenylsulfanylmethyl moiety at the benzimidazole N1 position requires careful functionalization to avoid undesired side reactions.

Nucleophilic Substitution

A two-step protocol is commonly employed:

- Chloromethylation : Treatment of 1H-benzimidazole with chloromethyl methyl ether (MOMCl) in dichloromethane introduces a chloromethyl group at the N1 position.

- Thiol Coupling : Reaction with phenylthiol in the presence of a base such as triethylamine facilitates nucleophilic displacement of the chlorine atom. This step typically proceeds at room temperature with yields of 70–85%.

One-Pot Thiol-Ene Click Chemistry

An innovative approach utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the phenylsulfanyl group. Propargyl derivatives of benzimidazole react with azido phenylthioacetamide in a THF/water mixture under catalytic CuSO4 and sodium ascorbate, achieving 83–91% yields. This method minimizes purification steps and enhances regioselectivity.

Coupling of the Acetamide Moiety

The final step involves conjugating the N-(3-chloro-4-methylphenyl)acetamide group to the functionalized benzimidazole.

Chloroacetylation and Amine Substitution

A three-step sequence is frequently utilized:

- Protection of Benzimidazole : Treatment with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water protects the benzimidazole nitrogen, preventing unwanted side reactions.

- Chloroacetylation : Reaction with chloroacetyl chloride in anhydrous dichloromethane at 0°C introduces the chloroacetamide group. This step yields 82% pure product after recrystallization in ethanol.

- Amine Coupling : Substitution of the chlorine atom with 3-chloro-4-methylaniline in dimethylformamide (DMF) at room temperature completes the synthesis. Triethylamine serves as a base, while potassium iodide enhances reactivity.

Purification and Characterization

Critical to the synthesis is the isolation of high-purity product. Common techniques include:

| Purification Step | Conditions | Yield |

|---|---|---|

| Recrystallization | Ethanol/water (7:3) at 4°C | 75–80% |

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:2) | 85–90% |

| Vacuum Distillation | 120°C, 0.1 mmHg | 70–75% |

Characterization via $$ ^1H $$-NMR typically reveals distinct peaks for the benzimidazole aromatic protons (δ 7.2–7.8 ppm), methylene bridge (δ 4.1–4.3 ppm), and acetamide carbonyl (δ 168–170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 421.94.

Comparative Analysis of Synthetic Routes

The choice of methodology significantly impacts scalability and cost-effectiveness:

Traditional Acid-Catalyzed vs. Catalytic Methods

Thiol Coupling Strategies

- Nucleophilic Substitution : Cost-effective but prone to over-alkylation.

- Click Chemistry : Superior regioselectivity and milder conditions but involves multi-step preparation of azide intermediates.

Challenges and Optimization Strategies

Key challenges in the synthesis include:

- Sensitivity of Benzimidazole Core : Degradation under prolonged heating necessitates precise temperature control.

- Thiol Oxidation : Phenylthiol reagents require inert atmospheres to prevent disulfide formation.

- Acetamide Hydrolysis : Basic conditions during amine coupling may hydrolyze the acetamide group, requiring pH monitoring.

Optimization strategies include:

Q & A

Q. How can researchers optimize synthetic routes for N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Temperature control : Elevated temperatures (e.g., reflux in ethanol or dichloromethane) enhance reaction rates but must avoid thermal decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .

- Catalyst use : Triethylamine is critical for neutralizing HCl byproducts in amide bond formation .

- By-product minimization : Thin-layer chromatography (TLC) or HPLC should monitor reaction progress .

- Yield improvement : Multi-step protocols often require intermediate purification via column chromatography .

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms benzimidazole ring formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- FT-IR : Confirms functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

- Methodological Answer : Structural analogs suggest potential targets:

- Enzyme inhibition : Benzimidazole derivatives often target kinases or cytochrome P450 enzymes due to π-π stacking with aromatic residues .

- Antimicrobial activity : The phenylsulfanyl group may disrupt bacterial membrane integrity, as seen in triazole-containing analogs .

- Cancer targets : Chlorophenyl and benzimidazole moieties are linked to tubulin polymerization inhibition .

- Validation : Use computational docking (e.g., AutoDock) followed by in vitro assays (e.g., enzyme inhibition kinetics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer : SAR requires systematic structural modifications:

- Core scaffold : Replace benzimidazole with imidazo[1,2-a]pyridine to assess ring size impact on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenylsulfanyl position to enhance metabolic stability .

- Pharmacophore mapping : Use 3D-QSAR models to identify critical hydrogen bond donors/acceptors .

- In vivo testing : Compare pharmacokinetic profiles (e.g., bioavailability in rodent models) of analogs .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Contradictions arise from assay variability or impurity effects. Mitigation strategies include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out confounding by-products .

- Dose-response curves : Perform EC50/IC50 comparisons across multiple cell lines or enzymatic systems .

- Meta-analysis : Pool data from independent studies using random-effects models to identify consensus trends .

Q. How can crystallization challenges be overcome for X-ray diffraction studies of this compound?

- Methodological Answer : Crystallization hurdles include poor solubility and polymorphism:

- Solvent screening : Test mixed solvents (e.g., DCM/hexane) to slow nucleation .

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth .

- Additives : Use trace amounts of co-solvents (e.g., DMSO) to improve lattice packing .

- Polymorph control : Characterize multiple crystal forms via PXRD and DSC .

Q. What methodologies identify and quantify metabolites of this compound in preclinical studies?

- Methodological Answer : Metabolite profiling involves:

- In vitro systems : Incubate with liver microsomes (human/rat) and NADPH to simulate Phase I metabolism .

- LC-MS/MS : Use reverse-phase C18 columns and MRM modes to detect hydroxylated or glucuronidated metabolites .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass shifts .

- CYP inhibition assays : Identify cytochrome P450 isoforms responsible for metabolism using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.